molecular formula C11H16O B1296374 Spiro[5.5]undec-1-en-3-one CAS No. 30834-42-5

Spiro[5.5]undec-1-en-3-one

Cat. No.: B1296374
CAS No.: 30834-42-5
M. Wt: 164.24 g/mol
InChI Key: VIESIESOPRMRGG-UHFFFAOYSA-N
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Description

Spiro[5.5]undec-1-en-3-one is a bicyclic compound that belongs to the class of spiroketones. It is a versatile molecule that has gained significant attention in various fields of research, including medicinal, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undec-1-en-3-one can be achieved through several methods. One common approach involves the transformation of commercially available ketones into the desired spiroketone structure. For example, the ketone 6-methylhept-5-en-2-one can be transformed into 3,3-dimethyl-2-methylenecyclohexanone, which then reacts with isoprene via a Diels-Alder reaction to form a spiro ketone . Another method involves the synthesis of spiro[5.5]undecane derivatives with various heterocycles, such as 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undec-1-en-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique spiro structure allows it to participate in a wide range of chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction mentioned earlier involves the use of isoprene as a diene and a suitable dienophile .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Diels-Alder reaction produces a spiro ketone, while other reactions may yield different spiro derivatives with various functional groups .

Scientific Research Applications

Spiro[5.5]undec-1-en-3-one has numerous scientific research applications across various fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.

    Industry: this compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of spiro[5.5]undec-1-en-3-one depends on its specific application. In biological systems, the compound may interact with various molecular targets and pathways, leading to its observed biological effects. For example, this compound derivatives with antimicrobial properties may inhibit bacterial growth by targeting essential enzymes or disrupting cell membranes .

Comparison with Similar Compounds

Similar Compounds

Spiro[5.5]undec-1-en-3-one is part of a broader class of spirocyclic compounds, which include spiro[5.5]undecane derivatives with various heterocycles, such as 1,3-dioxane, 1,3-dithiane, and 1,3-oxathiane rings . Other similar compounds include β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework .

Uniqueness

The uniqueness of this compound lies in its versatile spirocyclic structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

spiro[5.5]undec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESIESOPRMRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314641
Record name Spiro[5.5]undec-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30834-42-5
Record name 30834-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[5.5]undec-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above product (1) (22.6 g) in toluene (100 ml) was added methylvinyl ketone (9.6 g), and the mixture was stirred at room temperature. After 3 hours, to the reaction mixture were added sodium acetate (10 g), acetic acid (40 ml) and water (40 ml), and the mixture was heated under reflux. After 4 hours, the reaction mixture was cooled to room temperature and then ethyl acetate (100 ml) was added thereto. The mixture was washed with water (100 ml), 2 mol/l hydrochloric acid (50 ml) and then brine (100 ml), and the organic layer was dried over sodium sulfate, and the solvent was removed in vacuo. The residue was distilled under reduced pressure (95° C., 1 mmHg) to give 4.3 g of spiro[5.5]undecen-3-one.
[Compound]
Name
product ( 1 )
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of cyclohexanecarbaldehyde (10.7 mL) in toluene (100 mL) were added successively methyl vinyl ketone (15 mL) and concentrated sulfuric acid (0.1 mL). The reaction mixture was stirred at room temperature for 1 hour and then heated under reflux while stirring for 4 hours. After cooling down to room temperature, saturated aqueous sodium bicarbonate solution was added to the reaction mixture, followed by separation of the organic layer. Then, after the aqueous layer was extracted with toluene, the organic layers were combined, washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:20 to 1:12) to give spiro[5.5]undec-1-en-3-one (8.9 g).
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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